

A-770041 solution preparation and stability

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Compound of Interest

Compound Name: A-770041

Cat. No.: B1664254

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Application Notes and Protocols: A-770041

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-770041 is a potent and selective, orally bioavailable inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2][3] Lck plays a critical role in T-cell activation and signaling, making it a key target for immunomodulatory therapies.[3] **A-770041** has demonstrated efficacy in preventing organ allograft rejection in preclinical models and is a valuable tool for studying T-cell mediated immune responses.[3][4][5] These application notes provide detailed protocols for the preparation and handling of **A-770041** solutions, along with stability data and experimental guidelines.

Physicochemical Properties and Solubility

Proper dissolution of **A-770041** is critical for accurate and reproducible experimental results. The solubility of **A-770041** in various common laboratory solvents is summarized below. It is important to note that for some solvents, warming and sonication may be required to achieve complete dissolution.[1][6]

Solvent	Solubility	Notes
DMSO	≥ 25 mg/mL (40.21 mM)	Ultrasonic warming to 80°C may be necessary. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. [1]
0.1 M HCl	20 mg/mL	
Ethanol	2 mg/mL	

Solution Preparation Protocols

In Vitro Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **A-770041** in DMSO, suitable for most in vitro cell-based assays.

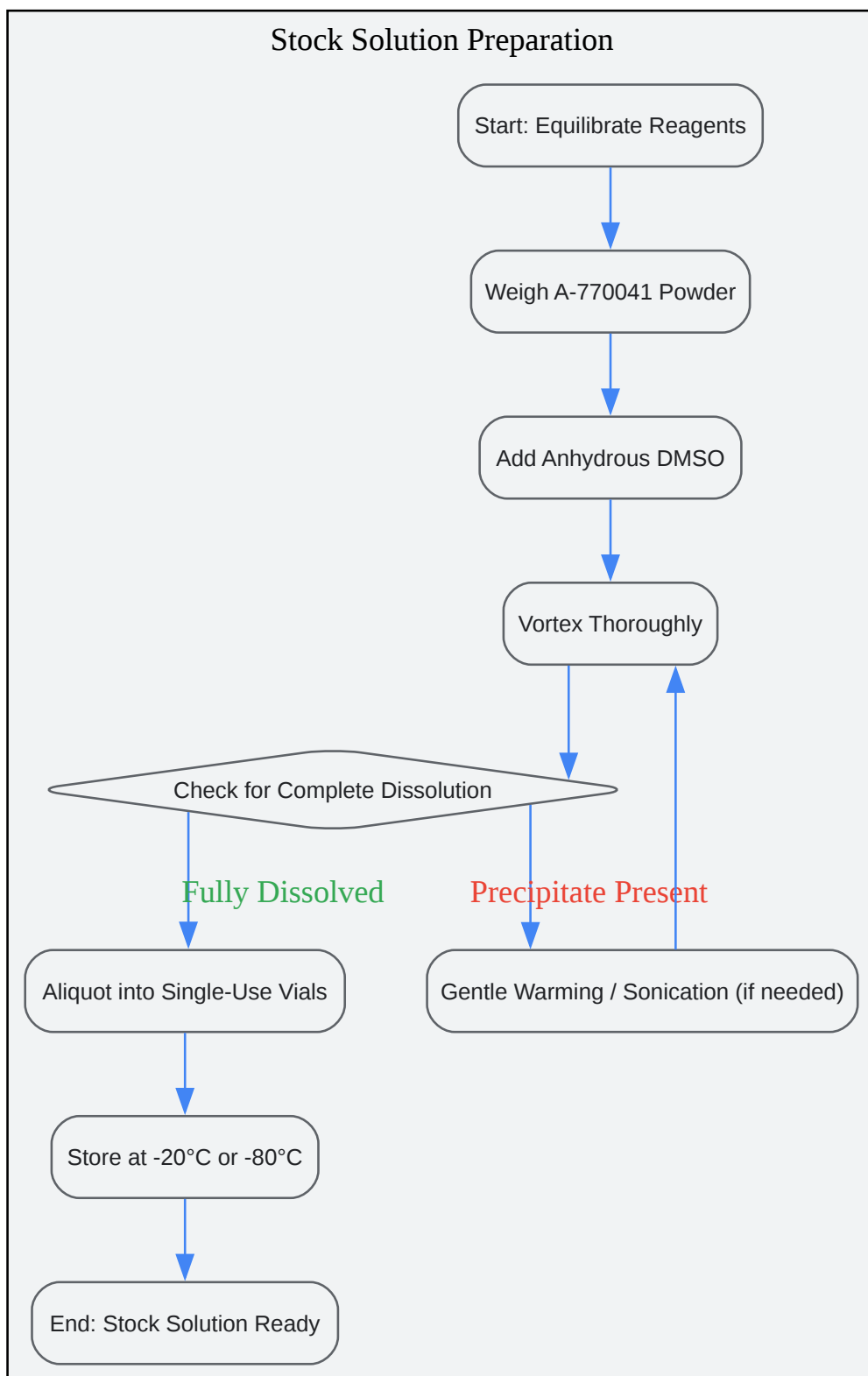
Materials:

- **A-770041** (powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block (optional)
- Sonicator (optional)

Protocol:

- Equilibrate: Allow the **A-770041** vial and DMSO to warm to room temperature before opening to prevent condensation.

- Weighing: Accurately weigh the desired amount of **A-770041** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 621.73 g/mol), weigh out 6.22 mg of **A-770041**.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the **A-770041** powder.
- Mixing: Vortex the solution thoroughly. If precipitation occurs, gentle warming (up to 80°C) and/or sonication can be used to aid dissolution.[\[1\]](#)
- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.



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Figure 1. Workflow for **A-770041** Stock Solution Preparation.

In Vivo Formulation

For in vivo experiments, **A-770041** can be formulated as a suspension or a clear solution. The following are examples of common formulations. It is recommended to prepare these solutions fresh on the day of use.^[1]

Suspension Formulation (2.08 mg/mL):^[1] This formulation is suitable for oral and intraperitoneal injections.

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Protocol:

- Prepare a concentrated stock solution of **A-770041** in DMSO (e.g., 20.8 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add PEG300 and mix thoroughly.
- Add Tween-80 and mix until uniform.
- Finally, add saline to reach the final volume and mix well.
- Ultrasonication may be required to achieve a uniform suspension.

Clear Solution Formulations (≥ 2.08 mg/mL):^[1]

- Option 1: 10% DMSO, 90% (20% SBE- β -CD in Saline)
- Option 2: 10% DMSO, 90% Corn Oil

Protocol:

- Prepare a concentrated stock solution of **A-770041** in DMSO (e.g., 20.8 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add the corresponding vehicle (20% SBE- β -CD in Saline or Corn Oil) to the final volume and mix thoroughly until a clear solution is obtained.

Stability and Storage

The stability of **A-770041** is dependent on its form (solid vs. solution) and storage conditions.

Form	Storage Temperature	Stability
Solid (Powder)	-20°C	≥ 4 years[4]
Stock Solution in DMSO	-20°C	Up to 1 year[1]
-80°C	Up to 2 years[1]	
Working Solutions	Room Temperature	Prepare fresh daily; long-term storage is not recommended.

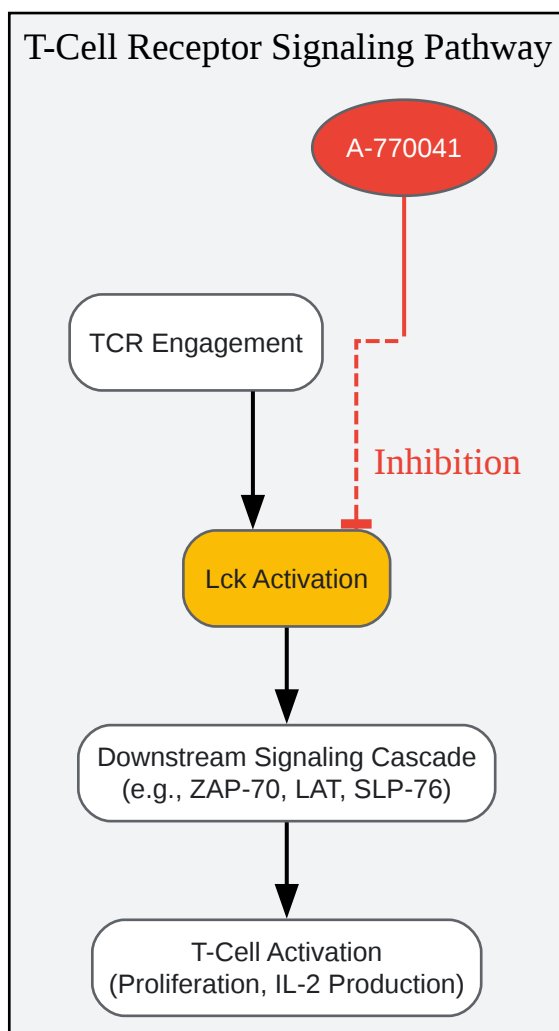
Note: To ensure the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles of the stock solutions.[1]

Experimental Applications

A-770041 is a selective inhibitor of Lck and is a valuable tool for studying T-cell signaling and its role in various diseases.

Mechanism of Action

A-770041 selectively inhibits the kinase activity of Lck, which is a critical early step in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates key downstream signaling molecules, leading to T-cell activation, proliferation, and cytokine production (e.g., IL-2). By inhibiting Lck, **A-770041** effectively blocks these processes.[3] **A-770041** induces dephosphorylation of Lck by SHP-1, leading to its inactivation.[4]



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Figure 2. Simplified Lck Signaling Pathway and Point of Inhibition by **A-770041**.

In Vitro Assays

A common application of **A-770041** is in cell-based assays to assess its impact on T-cell function.

Example Protocol: Inhibition of IL-2 Production in Jurkat Cells

- **Cell Culture:** Culture Jurkat cells (a human T-lymphocyte cell line) in appropriate media.
- **Plating:** Plate cells at a desired density in a multi-well plate.

- Pre-treatment: Pre-incubate the cells with varying concentrations of **A-770041** (e.g., 0-30 μ M) for a specified time (e.g., 2 hours).^[1]
- Stimulation: Stimulate the cells with anti-CD3 antibodies to induce T-cell activation and IL-2 production.
- Incubation: Incubate for a suitable period (e.g., 24 hours).
- Analysis: Collect the cell supernatant and measure IL-2 levels using an ELISA kit.

In Vivo Studies

A-770041 has been used in animal models to investigate its immunosuppressive effects.

Example Application: Murine Model of Lung Fibrosis In a bleomycin-induced lung fibrosis model in mice, **A-770041** was administered daily by gavage at a dosage of 5 mg/kg.^{[7][8]} This treatment was shown to attenuate lung fibrosis by reducing the production of TGF- β in regulatory T-cells.^[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for **A-770041**'s biological activity.

Table 1: In Vitro Potency and Selectivity

Target	IC50 / EC50	Assay Conditions
Lck	147 nM (IC50)	In the presence of 1 mM ATP. [1] [2] [3]
Fyn	44.1 µM (IC50)	
Src	9.1 µM (IC50)	
Fgr	14.1 µM (IC50)	
IL-2 Production (Human Whole Blood)	80 nM (EC50)	Anti-CD3 induced. [1] [3] [4]
CTV-1 Human Acute Myeloid Leukemia Cells	224 nM (IC50)	Inhibition of cell growth. [4]

Table 2: In Vivo Efficacy

Model	Dosage	Effect
Rat Heart Allograft	10-20 mg/kg/day	Prevents acute rejection and increases graft survival. [4]
Concanavalin A-induced IL-2 Production (Rat)	Oral Administration	In vivo EC50 of 78 nM. [3]
Bleomycin-induced Lung Fibrosis (Mouse)	5 mg/kg/day (gavage)	Attenuates lung fibrosis. [7] [8]

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